3-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide
Overview
Description
Benzamides are a class of compounds that have the general structure of an amide group (-CONH2) attached to a benzene ring . They are used in a variety of applications, including as intermediates in the synthesis of other compounds and as active ingredients in certain pharmaceuticals .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of benzoic acids and amines under certain conditions . This process involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine to form an amide, with the elimination of a molecule of water .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group. The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds, while the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form ketones, or with lithium aluminum hydride to form primary amines .Physical and Chemical Properties Analysis
Benzamides are typically solid at room temperature and have relatively high melting points . They are slightly soluble in water and soluble in many organic solvents .Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its use, benzamides often exert their effects by interacting with biological targets such as enzymes or receptors. For example, some benzamides are used as antipsychotic drugs and work by blocking certain dopamine receptors in the brain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-16(21)12-3-2-4-14(10-12)19-15(20)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSNSUWYNMJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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